molecular formula C13H20N2O B1356599 1-(2-Benzyloxy-ethyl)-piperazine CAS No. 4981-85-5

1-(2-Benzyloxy-ethyl)-piperazine

Cat. No. B1356599
CAS RN: 4981-85-5
M. Wt: 220.31 g/mol
InChI Key: GMPKQJAYGPIGIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives . Additionally, reactions with alkenyl, aryl, and heteroaryl boronic acids with 1,2-diamines can yield piperazinones, a related class of compounds . The synthesis of 1-(2-Benzyloxy-ethyl)-piperazine itself is not detailed in the provided papers, but similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which typically adopts a chair conformation, providing a scaffold for various substituents that influence the compound's biological activity . The spatial arrangement of these substituents and the overall three-dimensional shape of the molecule are crucial for its interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitutions that modify the substituents attached to the nitrogen atoms or the piperazine ring itself. These modifications can significantly alter the compound's pharmacological profile and are a common strategy in medicinal chemistry to optimize activity and selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. For example, the introduction of a benzyloxy group may affect the lipophilicity of the compound, which in turn can influence its absorption and distribution in the body . The crystal structure of these compounds can provide insights into their intermolecular interactions, which are important for understanding their behavior in solid-state and solution .

Scientific Research Applications

  • Central Pharmacological Activity : Piperazine derivatives, including those related to 1-(2-Benzyloxy-ethyl)-piperazine, have shown central pharmacological activity, particularly in activating the monoamine pathway. This makes them subjects of research for applications such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

  • Anti-Cancer Activity : Studies on heterocyclic compounds incorporating the piperazine moiety have shown promising in vitro anti-cancer activities. For example, certain piperazine derivatives have been evaluated against human bone cancer cell lines, showing potential as therapeutic agents in oncology (Lv et al., 2019).

  • Synthesis and Memory Effect Studies : Research has also been conducted on synthesizing specific piperazine derivatives and studying their effects on memory abilities in mice. This indicates potential applications in neurological research and drug development (Li Ming-zhu, 2008).

  • Molecular Docking and Antiviral Activity : Molecular docking studies have been utilized to explore the potential antiviral activities of piperazine derivatives. This includes calculations of binding sites for specific proteins, indicating potential applications in antiviral drug discovery (Gao et al., 2005).

  • activities. This research contributes to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Shroff et al., 2022).
  • Biomedical Applications in Drug Delivery and Tissue Engineering : Advances in poly(2-oxazolines) research, including derivatives of 1-(2-Benzyloxy-ethyl)-piperazine, have demonstrated their potential in biomedical applications such as drug delivery and tissue engineering (Salmanpour et al., 2017).

  • Adrenergic Receptor Blocking Properties : Certain piperazine derivatives have been identified as potent and selective alpha 1A/1D adrenoceptor antagonists, with potential applications in the treatment of conditions like hypertension and benign prostatic hyperplasia (Romeiro et al., 2011).

  • Antidiabetic Properties : Piperazine derivatives have shown promising results as new antidiabetic compounds. Specific derivatives have been identified to significantly improve glucose tolerance, indicating potential applications in the treatment of type II diabetes (Le Bihan et al., 1999).

properties

IUPAC Name

1-(2-phenylmethoxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPKQJAYGPIGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590450
Record name 1-[2-(Benzyloxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Benzyloxy-ethyl)-piperazine

CAS RN

4981-85-5
Record name 1-[2-(Benzyloxy)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4981-85-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Capuano, IT Crosby, EJ Lloyd… - Australian journal of …, 2003 - CSIRO Publishing
We report the synthesis of a second generation of tricyclic analogues of clozapine, investigating the length and nature of the chain between an ionizable nitrogen atom at physiological …
Number of citations: 27 www.publish.csiro.au

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